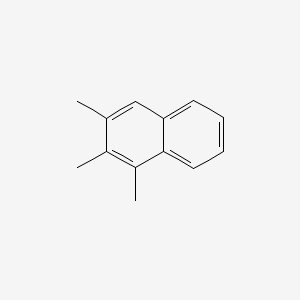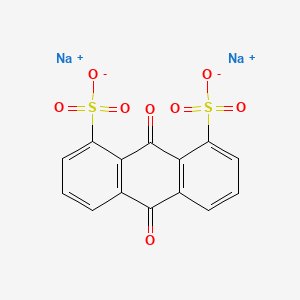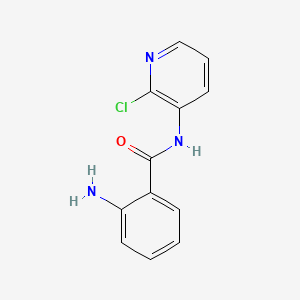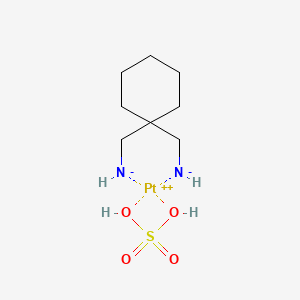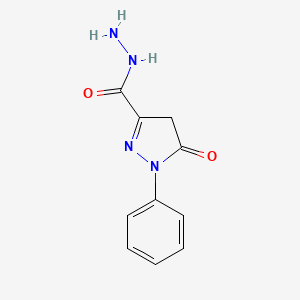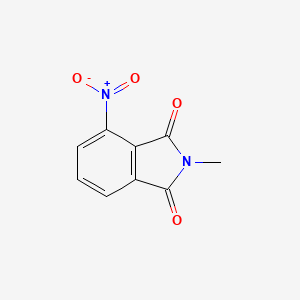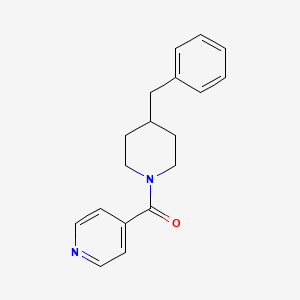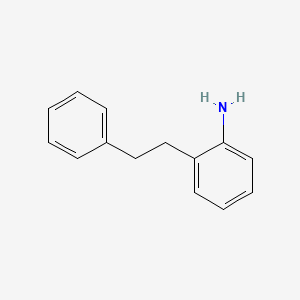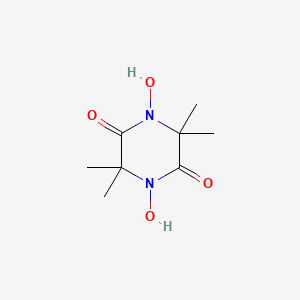![molecular formula C13H19NO B1619636 N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine CAS No. 58609-72-6](/img/structure/B1619636.png)
N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine is an organic compound with the molecular formula C13H19NO It is a derivative of hydroxylamine, characterized by the presence of a propylidene group attached to a phenyl ring substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine typically involves the reaction of 2-(4-isobutylphenyl)propionaldehyde with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-(4-isobutylphenyl)propionaldehyde and hydroxylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C. The pH of the reaction mixture is maintained around neutral to slightly acidic conditions to facilitate the reaction.
Product Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine: Unique due to its specific substitution pattern and functional groups.
2-(4-isobutylphenyl)propionaldehyde oxime: Similar structure but lacks the hydroxylamine group.
4-(2-methylpropyl)benzaldehyde oxime: Similar aromatic substitution but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
58609-72-6 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(NE)-N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine |
InChI |
InChI=1S/C13H19NO/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14-15/h4-7,9-11,15H,8H2,1-3H3/b14-9+ |
InChI Key |
TVVYFXMDNBMONX-NTEUORMPSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C=NO |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)/C=N/O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


